1-(3-Methoxy-2-methylphenyl)ethan-1-amine
Description
1-(3-Methoxy-2-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position, linked to an ethylamine backbone.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(3-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6,8H,11H2,1-3H3 |
InChI Key |
BITXCMYFSWVVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methoxy-2-methylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. This enzymatic method is advantageous due to its high selectivity and efficiency. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, with optimal conditions being 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0 .
Industrial Production Methods
Industrial production of 1-(3-Methoxy-2-methylphenyl)ethan-1-amine often involves large-scale transamination processes. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pH, and substrate concentration is crucial for maximizing product yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(3-Methoxy-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and receptor binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and selectivity. The compound can modulate the activity of enzymes by acting as a substrate or inhibitor, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight : ~165.23 g/mol (based on structural analogs) .
- Functional Groups : Methoxy (electron-donating), methyl (steric hindrance), and primary amine (nucleophilic site).
Structural Analogues with Varied Substitution Patterns
The biological and physicochemical properties of substituted phenethylamines are highly dependent on the position and nature of substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen vs. Methoxy : Halogenated analogs (e.g., 4-Br, 4-Cl) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
